(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMP 6, also known as Pyridone 6, is a pan-Janus kinase (JAK) inhibitor. It is a chemical compound that inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This compound has significant implications in the field of immunology and oncology due to its ability to modulate immune responses and inhibit cancer cell proliferation .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction pathways.
Pharmacokinetics
Similar compounds have shown wide distribution to various tissues, including the brain . The compound might be metabolized into other forms, and excreted in low amounts .
Result of Action
Similar compounds have shown cytotoxic effects against certain cancer cell lines . They induce apoptosis, a form of programmed cell death, which is a desirable outcome in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMP 6 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of CMP 6 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
CMP 6 undergoes various chemical reactions, including:
Oxidation: CMP 6 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CMP 6 into its reduced forms.
Substitution: CMP 6 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of CMP 6 that retain or enhance its biological activity. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
CMP 6 has a wide range of scientific research applications:
Comparison with Similar Compounds
CMP 6 is unique among JAK inhibitors due to its broad-spectrum activity against multiple JAK isoforms. Similar compounds include:
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK3 inhibitor used in the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis
CMP 6’s broad-spectrum activity makes it a valuable tool in research and potential therapeutic applications, as it can modulate multiple signaling pathways simultaneously .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSTFNTFFKSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357940 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-62-0 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.